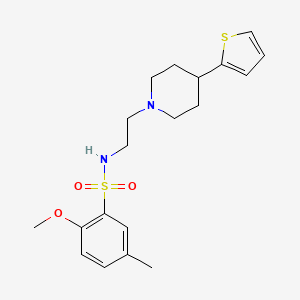
2-methoxy-5-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-5-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H26N2O3S2 and its molecular weight is 394.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Methoxy-5-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, a methoxy group, and a thiophene ring, contributing to its unique biological profile. Its molecular formula is C19H24N2O3S, with a molecular weight of approximately 364.47 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The structural components allow it to modulate various biological pathways, although the exact mechanisms remain under investigation. Initial studies suggest that it may inhibit certain signaling pathways involved in inflammation and cancer progression.
Pharmacological Activities
The compound has been evaluated for several pharmacological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of sulfonamides exhibit significant antimicrobial effects against bacterial strains. For instance, compounds similar in structure have shown efficacy against E. coli and Staphylococcus aureus at concentrations as low as 6.25 µg/mL .
- Anti-inflammatory Effects : The compound's anti-inflammatory potential has been assessed through various in vivo models. Studies have demonstrated reductions in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a promising role in managing inflammatory conditions .
- Antitumor Activity : Research indicates that related compounds exhibit cytotoxic effects against cancer cell lines. For example, structural analogs have shown IC50 values ranging from 3.25 mg/mL to 49.85 µM against Hep-2 and P815 cancer cells, indicating significant growth inhibition .
Case Studies
- Study on Antimicrobial Properties : A series of sulfonamide derivatives were synthesized and tested against various microbial strains. The results highlighted that certain compounds exhibited up to 98% inhibition against Mycobacterium tuberculosis, showcasing the potential for treating infectious diseases .
- Anti-inflammatory Assessment : In a carrageenan-induced edema model in mice, the compound demonstrated comparable anti-inflammatory effects to standard drugs like indomethacin, significantly reducing paw swelling .
- Cancer Cell Line Evaluation : A recent study evaluated the cytotoxicity of several derivatives against different cancer cell lines, finding that some compounds induced apoptosis effectively while maintaining low toxicity to normal cells .
Data Tables
Propriétés
IUPAC Name |
2-methoxy-5-methyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S2/c1-15-5-6-17(24-2)19(14-15)26(22,23)20-9-12-21-10-7-16(8-11-21)18-4-3-13-25-18/h3-6,13-14,16,20H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEVXYNFZDKPDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














